3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride
Description
3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenoxy ring substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position. The pyrrolidine moiety is directly linked to the phenoxy oxygen, forming a rigid structure. Its physicochemical properties and biological activity would depend on the electronic and steric effects of its substituents.
Properties
IUPAC Name |
3-(4-tert-butyl-2-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOIHGQSXIZTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Core
The pyrrolidine ring is typically constructed by cyclization reactions starting from appropriate amino ketones or γ-nitroketones. For example, reductive cyclization of γ-nitroketones under zinc/ammonium chloride conditions yields pyrroline intermediates, which can be further functionalized.
Introduction of the 4-(tert-Butyl)-2-chlorophenoxy Group
The 4-(tert-butyl)-2-chlorophenoxy substituent is introduced through nucleophilic aromatic substitution or etherification reactions. A common approach involves displacement of a suitable leaving group (e.g., halide) on a chlorophenol derivative by the pyrrolidine nitrogen or via O-alkylation.
Stereochemical Control
Maintaining the stereochemistry at the pyrrolidine ring carbons (noted as (2S,4S) in some derivatives) is critical. This is controlled by choice of starting materials and reaction conditions, often involving chiral auxiliaries or stereoselective catalysts.
Conversion to Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent, improving compound stability and crystallinity.
Detailed Synthetic Route Example
A representative synthesis for a closely related compound, methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride, illustrates the preparation principles:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrrolidine ring via cyclization | γ-nitroketone + Zn/NH4Cl | Pyrroline intermediate |
| 2 | Introduction of 4-(tert-butyl)-2-chlorophenoxy group | Nucleophilic aromatic substitution with 4-(tert-butyl)-2-chlorophenol | Pyrrolidine ether derivative |
| 3 | Esterification or methylation (if applicable) | Methyl iodide or similar methylating agent | Methyl ester formation |
| 4 | Hydrochloride salt formation | Treatment with HCl in solvent | Pyrrolidine hydrochloride salt |
This sequence requires careful control of reaction time, temperature, and stoichiometry to ensure high yield and stereochemical purity.
Alternative Organometallic Addition Methods
Research has demonstrated the use of organometallic reagents such as ethyllithium or ethynylmagnesium bromide in modifying pyrrolidine derivatives:
- Addition of ethyllithium to protected nitrones derived from pyrrolidines allows introduction of alkyl substituents while preserving the nitroxide functionality.
- The reactions proceed with varying stereoselectivity depending on the substrate and protecting groups used.
- Hydrogenation steps following organometallic additions can convert alkynes to alkanes, facilitating further derivatization.
Though these methods are more commonly applied to nitroxide derivatives, they provide insight into the functionalization of pyrrolidine rings relevant to the target compound.
Analytical Data and Research Findings
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Reductive cyclization of γ-nitroketones | Classical method to form pyrrolidine ring | Reliable ring formation, stereocontrol possible | Requires multi-step purification |
| Nucleophilic aromatic substitution with chlorophenol derivatives | Introduction of chlorophenoxy substituent | Direct attachment, good yields | May require strong base or elevated temperature |
| Organometallic addition (e.g., ethyllithium) | Functionalization of pyrrolidine nitrones | Enables diverse substitutions | Sensitive to steric hindrance, stereoselectivity issues |
| Hydrochloride salt formation | Conversion to stable salt | Improved handling and purity | Additional step, requires acid handling precautions |
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold in the development of novel pharmaceuticals targeting central nervous system disorders. Its ability to inhibit specific enzymes, such as carbonic anhydrase and monoamine oxidase B (MAO B), positions it as a candidate for treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease.
Biological Studies
Research has demonstrated that 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride exhibits enzyme inhibition properties. It has been shown to significantly inhibit MAO B, which is crucial for dopamine metabolism in the brain. This inhibition can lead to increased dopamine levels, offering potential therapeutic benefits in conditions characterized by dopamine deficits.
Industrial Applications
In addition to its pharmaceutical relevance, this compound is utilized in the synthesis of advanced materials and as an intermediate in producing other chemical compounds. Its unique properties facilitate its use in various industrial applications, including the development of new materials.
In Vitro Studies
Recent studies have highlighted the compound's potential in biological assays:
- Enzyme Inhibition : Related compounds exhibit high inhibitory potency against MAO B (IC50 < 50 nM) while showing variable affinity for H3 receptors.
- Neuroprotective Effects : The ability to increase dopamine levels suggests potential applications in treating neurodegenerative disorders.
In Vivo Studies
Animal model studies have provided insights into the pharmacological effects:
- Behavioral Effects : Administration of similar compounds has resulted in decreased food and water consumption, indicating central nervous system activity. Significant reductions in MAO B activity (>90%) were observed in the cerebral cortex, correlating with increased dopamine concentrations.
Dual Target Ligands
A study focused on dual target ligands combining H3 receptor antagonism with MAO B inhibition revealed that structural modifications can enhance biological activity. For instance, a compound structurally related to this compound demonstrated promising results with an IC50 of 4 nM against MAO B.
Antiparasitic Activity
Although primarily studied for its neuropharmacological effects, structural analogs have been evaluated for antiparasitic activity against Trypanosoma brucei, showcasing the versatility of this class of compounds.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Serves as a scaffold for drug development targeting CNS disorders |
| Biological Studies | Inhibits MAO B and carbonic anhydrase; potential neuroprotective effects |
| Industrial Applications | Used in synthesis of advanced materials and as an intermediate for other chemicals |
| Mechanism of Action | Enzyme inhibition and receptor interaction influencing neurotransmitter levels |
| In Vitro Studies | High inhibitory potency against MAO B; potential neuroprotective applications |
| In Vivo Studies | Significant reduction of MAO B activity correlated with increased dopamine levels |
| Case Studies | Structural modifications enhance biological activity; evaluated for antiparasitic effects |
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s phenoxy group and pyrrolidine ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
Structural Analysis:
Substituent Effects: tert-Butyl (t-Bu): A bulky, lipophilic group that enhances membrane permeability but may reduce aqueous solubility. Present in both the target compound and the methyl-substituted analog . Chlorine (Cl) vs. Trifluoromethyl (CF3): A strong electron-withdrawing group in the CF3-substituted compound, offering greater metabolic stability and distinct electronic properties compared to t-Bu and Cl .
The target compound lacks this spacer, creating a more compact structure.
Physicochemical Properties:
- Molecular Weight : The methyl-substituted compound (283.84 g/mol) is heavier than the CF3 analog (267.68 g/mol), reflecting differences in substituent mass .
- Storage and Handling : All compounds are stable at room temperature, but the CF3 derivative is labeled as an irritant, necessitating cautious handling .
Biological Activity
3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride is a synthetic compound belonging to the pyrrolidine class, characterized by its unique structure that includes a pyrrolidine ring linked to a phenoxy group with tert-butyl and chlorine substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the chlorophenoxy moiety and the tert-butyl group significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 233.73 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| pKa | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's phenoxy group allows it to bind effectively, modulating enzymatic activity and influencing cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Research Findings
In a study conducted on various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma), this compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound's ability to inhibit cell proliferation was linked to its interaction with specific signaling pathways related to cell survival and apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 15 | Induction of apoptosis |
| HT29 | 20 | Cell cycle arrest |
Q & A
Q. What synthetic routes are recommended for 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution, where pyrrolidine reacts with a substituted aryl chloride under basic conditions. For example, using dichloromethane as a solvent and NaOH to deprotonate the hydroxyl group facilitates ether bond formation . Optimization involves varying reaction time, temperature (e.g., 0–40°C), and stoichiometric ratios of reactants. Statistical design of experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., base concentration, solvent polarity) to maximize yield while minimizing side reactions .
Q. How should purity and structural integrity be validated after synthesis?
Analytical techniques include:
- HPLC/GC-MS : Quantify purity (>99% typically required for research-grade material) .
- NMR spectroscopy : Confirm the absence of unreacted precursors (e.g., residual tert-butyl or chlorophenol signals in H NMR).
- Elemental analysis : Verify stoichiometric ratios of C, H, N, and Cl .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the pyrrolidine ring .
Q. What safety protocols are critical during handling and storage?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (P264, P280) .
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Waste disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as predicting regioselectivity in cross-coupling reactions. Tools like Gaussian or ORCA simulate transition states and activation energies. Coupling these with machine learning (e.g., ICReDD’s approach) can prioritize experimental conditions by correlating molecular descriptors (e.g., HOMO/LUMO energies) with observed yields .
Q. What strategies resolve contradictions in solubility data across different solvents?
Systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled temperatures (e.g., 25°C vs. 40°C) can clarify discrepancies. For polar aprotic solvents (DMF, DMSO), dielectric constant and hydrogen-bonding capacity strongly influence solubility. Conflicting data may arise from impurities; thus, parallel measurements with rigorously purified batches are essential .
Q. How can stereochemical isomers of this compound be isolated and characterized?
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
- Dynamic NMR : Detect rotational barriers in the pyrrolidine ring to identify atropisomers .
- VCD (Vibrational Circular Dichroism) : Assign absolute configurations by comparing experimental and computed spectra .
Q. What methodologies assess the compound’s environmental toxicity and biodegradability?
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
- Daphnia magna acute toxicity : Measure LC values in aquatic environments.
- OECD 301F biodegradation assay : Monitor CO evolution over 28 days to evaluate microbial breakdown .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. H NMR for purity) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Experimental Design : Leverage CRDC classifications (e.g., RDF2050112 for reactor design) to align with standardized engineering frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
